N-(4-Chlorobenzyl)pyrimidin-2-amine

Description

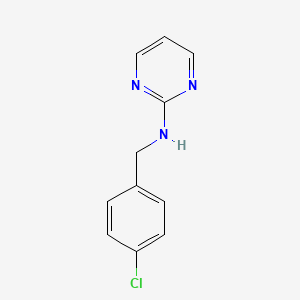

N-(4-Chlorobenzyl)pyrimidin-2-amine is a chemical compound with the molecular formula C11H10ClN3 and a molecular weight of 219.67 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3/c12-10-4-2-9(3-5-10)8-15-11-13-6-1-7-14-11/h1-7H,8H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXHXQTORZZKVMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401324281 | |

| Record name | N-[(4-chlorophenyl)methyl]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401324281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671280 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

23676-57-5 | |

| Record name | N-[(4-chlorophenyl)methyl]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401324281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorobenzyl)pyrimidin-2-amine typically involves the reaction of 4-chlorobenzylamine with pyrimidine-2-amine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobenzyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, often used in solvents like ethanol or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(4-Chlorobenzyl)pyrimidin-2-one, while reduction may produce this compound derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

N-(4-Chlorobenzyl)pyrimidin-2-amine has been explored for its potential therapeutic effects:

- Anticancer Activity : The compound has demonstrated inhibitory effects on specific kinases involved in cancer signaling pathways, particularly AKT2/PKBβ, which is often overexpressed in gliomas. In vitro studies have shown that derivatives of this compound can selectively inhibit cancer cell proliferation while sparing non-cancerous cells .

- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity against various pathogens. Its structural analogs have been screened for their ability to inhibit biofilm formation and bacterial growth .

Biological Research

The biological activity of this compound is attributed to its interaction with molecular targets within cells:

- Kinase Inhibition : The compound has been identified as a selective inhibitor of certain kinases, which play critical roles in cellular signaling and disease progression. Studies have shown that modifications in the structure can enhance its potency against specific kinases .

- Structure-Activity Relationship (SAR) : SAR studies reveal that substituents on the pyrimidine ring significantly influence the biological activity of the compound. For example, variations in halogen substituents can lead to differences in kinase inhibition potency .

| Compound | Substituent | Biological Activity |

|---|---|---|

| This compound | Cl | Moderate kinase inhibition |

| 4-(4-Bromophenyl)pyrimidin-2-amine | Br | Higher cytotoxicity against cancer cells |

| 4-(4-Fluorophenyl)pyrimidin-2-amine | F | Enhanced selectivity for certain receptors |

Materials Science

In addition to its biological applications, this compound serves as a building block for synthesizing more complex organic molecules. Its utility in developing new materials and chemical processes has been noted in various industrial applications.

Anticancer Efficacy

A study evaluated a series of pyrimidine derivatives, including this compound, for their anticancer properties. The results indicated that compounds with similar structures exhibited potent inhibitory effects against glioblastoma cell lines with minimal toxicity towards normal cells. This suggests a promising therapeutic potential for treating gliomas through targeted kinase inhibition .

Kinase Profiling

In another study focusing on kinase inhibition, derivatives of chlorophenyl-pyrimidines were screened against a panel of 139 kinases. Certain derivatives exhibited low micromolar activity against AKT2, reinforcing the potential of chlorinated pyrimidines as selective kinase inhibitors .

Mechanism of Action

The mechanism of action of N-(4-Chlorobenzyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

4-(Imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine: This compound is a derivative of pyrimidine and has been studied for its potential as a phosphodiesterase 4 inhibitor.

2-(Pyridin-2-yl)pyrimidine: This compound has been investigated for its anti-fibrotic activity and potential therapeutic applications.

Uniqueness

N-(4-Chlorobenzyl)pyrimidin-2-amine is unique due to its specific chemical structure, which allows it to interact with different molecular targets compared to other pyrimidine derivatives. Its chlorobenzyl group provides distinct chemical properties that can be exploited in various applications, making it a valuable compound for research and development .

Biological Activity

N-(4-Chlorobenzyl)pyrimidin-2-amine is a compound of interest within medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including antiproliferative effects, enzyme inhibition, and potential applications against various pathogens.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a 4-chlorobenzyl group. This structural modification is critical for its biological activity, influencing interactions with biological targets.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative properties of this compound against various cancer cell lines. In particular, it has shown significant efficacy against breast cancer cells, with an IC50 value indicating potent activity:

The compound's mechanism involves the inhibition of specific kinases, notably PLK4, which is crucial for cell cycle regulation. Molecular docking studies suggest that the compound forms hydrogen bonds with key residues in the kinase's active site, enhancing its inhibitory potency.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit various enzymes. The following table summarizes its inhibitory effects on selected targets:

| Enzyme Target | IC50 (μM) | Mechanism of Action |

|---|---|---|

| PLK4 | 0.0067 | Competitive inhibition via hydrogen bonding |

| PfGSK3 | 0.698 | Inhibition of kinase activity |

| PfPK6 | ND | Not determined |

These findings indicate that the compound could serve as a lead structure for developing targeted therapies against cancers and parasitic infections.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:

| Bacterial Strain | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 8 | Moderate |

| Escherichia coli | 16 | Weak |

| Pseudomonas aeruginosa | 32 | Weak |

This antimicrobial profile suggests potential applications in treating infections caused by resistant bacterial strains.

Case Studies and Research Findings

- Anticancer Studies : A study conducted on breast cancer cells revealed that this compound significantly reduced cell viability and induced apoptosis through PLK4 inhibition. The compound's stability in plasma and liver microsomes further supports its potential as a therapeutic agent .

- Antimicrobial Efficacy : Research focusing on the compound's antibacterial properties found that it effectively inhibited the growth of MRSA (Methicillin-resistant Staphylococcus aureus) with an MIC value of 8 μg/mL, demonstrating its potential as an alternative treatment option against resistant strains .

- Molecular Docking Studies : Docking simulations have shown that this compound binds effectively to target proteins involved in cell proliferation and microbial resistance, reinforcing its role as a promising candidate in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.